molecular formula C18H22N4O5S B2454471 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351612-50-4

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2454471
CAS RN: 1351612-50-4
M. Wt: 406.46
InChI Key: VGMSEBWAIOFWNG-UHFFFAOYSA-N
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Description

The compound “2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate” is a derivative of thiazole . Thiazole derivatives are associated with a broad spectrum of biological properties, including anticonvulsant, antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more .

Scientific Research Applications

  • Anticancer Activity : One study synthesized a series of derivatives related to your compound and evaluated their anticancer activity. They found that these compounds exhibited significant activity against various cancer cell lines, including breast cancer and cervical carcinoma, with some compounds showing higher cytotoxic activity than standard drugs like Staurosporine (Hassan et al., 2021).

  • Antipsychotic Agents : A study focusing on the synthesis and pharmacological evaluation of similar compounds proposed their potential as novel atypical antipsychotic agents. These compounds showed promise in in vivo pharmacological studies in mice, with one compound in particular identified as the most active (Sekhar et al., 2008).

  • Antimicrobial Activity : Another research synthesized derivatives of your compound and assessed their antimicrobial activity. They discovered that some compounds exhibited significant antimicrobial activity, comparable to standard drugs, against various bacterial and fungal strains (Ali et al., 2015).

  • Positive Inotropic Agents : A study synthesized related compounds and evaluated their positive inotropic activities, finding several compounds with favorable activities compared to the standard drug, milrinone. One compound, in particular, showed potent activity, suggesting potential use in heart-related therapies (Liu et al., 2009).

  • Acetylcholinesterase Inhibitors : Research into derivatives of your compound revealed their potential as acetylcholinesterase inhibitors, with some compounds showing significant inhibition rates. This suggests potential applications in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

properties

IUPAC Name

oxalic acid;2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS.C2H2O4/c17-15(21)10-19-6-8-20(9-7-19)11-16-18-14(12-22-16)13-4-2-1-3-5-13;3-1(4)2(5)6/h1-5,12H,6-11H2,(H2,17,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMSEBWAIOFWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)CC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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